molecular formula C9H16O B14387900 3,3-Dimethylhept-5-en-2-one CAS No. 88356-09-6

3,3-Dimethylhept-5-en-2-one

Cat. No.: B14387900
CAS No.: 88356-09-6
M. Wt: 140.22 g/mol
InChI Key: MWBZCOVFOJSXNV-UHFFFAOYSA-N
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Description

3,3-Dimethylhept-5-en-2-one is an organic compound with the molecular formula C9H16O. It is a ketone with a double bond and two methyl groups attached to the third carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylhept-5-en-2-one can be synthesized through several methods. One common approach involves the reaction of tertiary allylic alcohols with acetoacetic ester in the presence of sodium ethoxide or other alkaline reagents

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high boiling solvents and catalysts such as aluminum isopropoxide . The reaction is carried out under pressure, and high yields can be achieved by distilling off the ethyl alcohol formed during the reaction.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylhept-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for substitution reactions, where different substituents can be added to the carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or hydrogen halides (e.g., HBr) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

3,3-Dimethylhept-5-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylhept-5-en-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The double bond in the compound also allows for electrophilic addition reactions, where electrophiles add to the carbon-carbon double bond .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylhept-5-en-2-one: Unique due to its specific structure with a double bond and two methyl groups.

    6-Methylhept-5-en-2-one: Similar structure but with a different position of the methyl group.

    5-Hepten-2-one: Lacks the additional methyl groups, making it less sterically hindered.

Uniqueness

This compound is unique due to the presence of two methyl groups at the third carbon, which influences its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and affects its behavior in chemical reactions .

Properties

CAS No.

88356-09-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3,3-dimethylhept-5-en-2-one

InChI

InChI=1S/C9H16O/c1-5-6-7-9(3,4)8(2)10/h5-6H,7H2,1-4H3

InChI Key

MWBZCOVFOJSXNV-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C)(C)C(=O)C

Origin of Product

United States

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